tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a chemical compound with the molecular formula C10H20N2O3. It is a white solid that is used in various chemical reactions and has applications in scientific research. The compound contains a tert-butyl carbamate group and an oxazepane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazepane derivative. One common method involves the use of tert-butyl carbamate and a 1,4-oxazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The oxazepane ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different oxazepane derivatives .
Scientific Research Applications
tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The oxazepane ring and carbamate group play crucial roles in this interaction, allowing the compound to form stable complexes with the target enzymes. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the oxazepane ring.
N-Boc-protected anilines: Compounds with a similar carbamate group but different aromatic structures.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of the oxazepane ring
Uniqueness
tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is unique due to the presence of the oxazepane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
CAS No. |
1440961-33-0 |
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Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(1,4-oxazepan-6-ylmethyl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-12-4-5-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
GRBABAVJMWOKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCOC1 |
Purity |
95 |
Origin of Product |
United States |
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